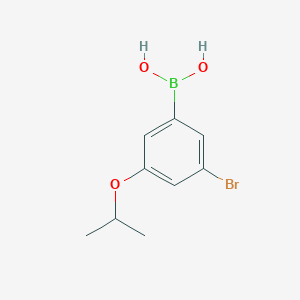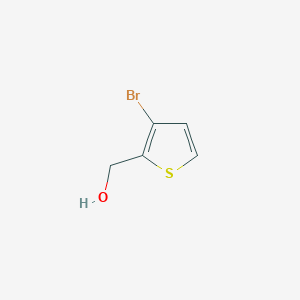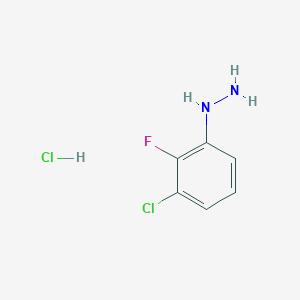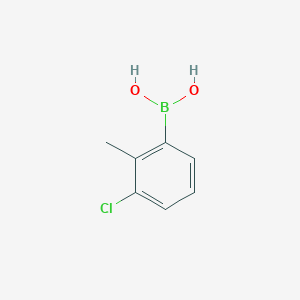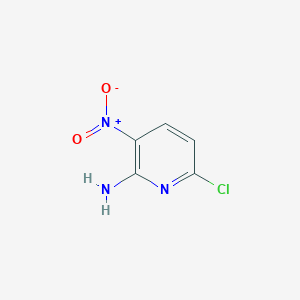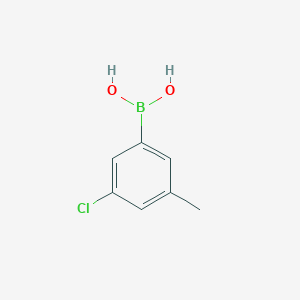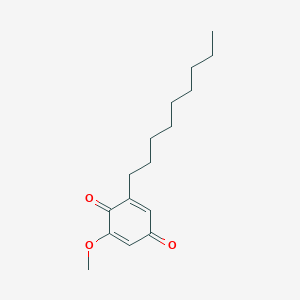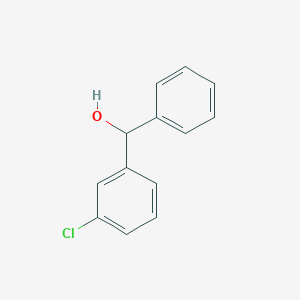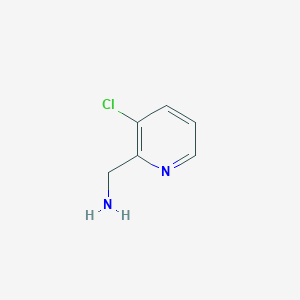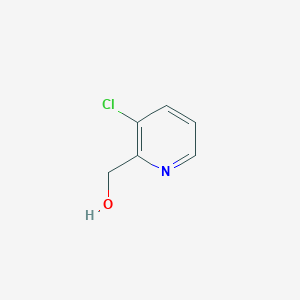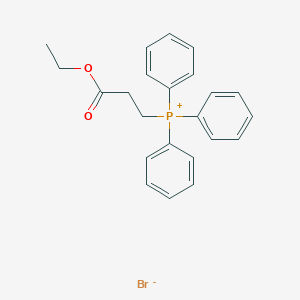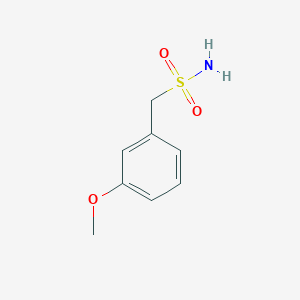
(3-Methoxyphenyl)methanesulfonamide
Overview
Description
(3-Methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methanesulfonamide typically involves the reaction of 3-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(3-Methoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxyphenyl)ethanesulfonamide
- (3-Methoxyphenyl)propanesulfonamide
- (3-Methoxyphenyl)butanesulfonamide
Uniqueness
(3-Methoxyphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXGHWSNOWHPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533165 | |
| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-90-1 | |
| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amsacrine is a DNA intercalator. This means it inserts itself between the base pairs of DNA, disrupting DNA replication and transcription. [] This interaction is primarily attributed to the 9-anilinoacridine moiety of the molecule. [, ] The (3-methoxyphenyl)methanesulfonamide side chain is believed to interact with the minor groove of DNA, influencing the binding affinity. [] This interference with DNA function ultimately leads to cell death, making it effective against certain cancers. [, ]
A: While the 9-anilinoacridine portion is responsible for intercalation, the this compound side chain plays a crucial role in DNA binding affinity and, consequently, antitumor activity. [] Studies have shown that oxygen-containing substituents, like the methoxy and sulfonamide groups, are preferred for high biological activity. [] Modifications to this side chain can significantly impact amsacrine's potency and selectivity. [, ]
A: Research indicates that strong DNA binding is favored by nitrogen-containing or cyclized substituents on the phosphorus atom of the side chain. [] Interestingly, the structural requirements for strong DNA binding differ from those for optimal antileukemic activity. [] This highlights the complex relationship between structural features and biological activity in drug design.
A: Yes, researchers have synthesized and evaluated various amsacrine analogs, modifying the this compound side chain or the acridine moiety to improve activity, potency, and selectivity. [, , ] For example, tetrahydro-9-aminoacridines have been investigated for their DNA intercalating properties. [] Similarly, 4-anilinofuro[2,3-b]quinoline derivatives, inspired by amsacrine's structure, have shown promising cytotoxic activity against various cancer cell lines. []
A: Yes, the emergence of resistance has led to research into combination therapies and strategies to overcome MDR. For instance, calcium channel blockers like verapamil have been found to potentiate the cytotoxicity of amsacrine in resistant cell lines. [] This suggests that modulating calcium channels could be a potential strategy to overcome resistance and enhance the effectiveness of amsacrine.
A: Amsacrine primarily acts as a topoisomerase II inhibitor, trapping the enzyme-DNA complex and leading to DNA double-strand breaks. [, ] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways, such as the Mre11-Rad50-Nbs1 (MRN) pathway, as evidenced by histone γH2AX phosphorylation. [] Amsacrine treatment has also been linked to the induction of the unfolded protein response (UPR) in HeLa cells, likely due to ER stress caused by accumulated misfolded proteins. [] Additionally, evidence suggests the involvement of autophagy, a cellular degradation process, indicated by the accumulation of microtubule-associated proteins 1A/1B and Light Chain 3-II (LC3b-II). [] These cellular responses ultimately contribute to amsacrine's cytotoxic effects and subsequent cell death.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


